ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as imino, oxo, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but lacks the triazatricyclo ring system.
Imidazole derivatives: Share some structural features but differ in their specific functional groups and overall structure.
Uniqueness
Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex ring system and the presence of multiple functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Biological Activity
The compound ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule belonging to the class of triazine derivatives. Triazine compounds have been extensively studied for their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H28N4O5 with a molecular weight of approximately 432.50 g/mol. The compound features a triazine core structure that is known for its ability to interact with biological macromolecules.
Anticancer Activity
Numerous studies have demonstrated the potential of triazine derivatives as anticancer agents. For instance:
- Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). IC50 values (the concentration required to inhibit cell growth by 50%) were reported at 15.83 µM and 2.21 µM respectively for these lines .
- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of topoisomerases and tyrosine kinases, which are crucial for DNA replication and cell signaling pathways in cancer cells .
Antimicrobial Activity
Triazine derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that compounds similar to ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related triazine compounds against pathogens like Escherichia coli and Staphylococcus aureus were reported to be as low as 0.28 μM, indicating strong antimicrobial potential .
Structure-Bioactivity Relationship
The biological activity of triazine derivatives often correlates with their structural features:
Structural Feature | Biological Activity |
---|---|
Dimethoxy groups | Increased anticancer potency |
Triazine core | Essential for bioactivity |
Carboxylate moiety | Enhances solubility |
This table summarizes how specific structural components contribute to the overall biological efficacy of these compounds.
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various triazine derivatives, ethyl 6-(3,5-dimethoxybenzoyl)imino was highlighted for its potent activity against the HT-29 colon cancer cell line with an IC50 value of 4.91 µg/mL. This study demonstrated that modifications in the benzoyl substituent significantly impacted cytotoxicity levels .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazine derivatives against resistant strains of bacteria. The compound displayed promising results with MIC values comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-6-36-26(33)20-14-19-22(27-21-9-7-8-10-29(21)25(19)32)30(15(2)3)23(20)28-24(31)16-11-17(34-4)13-18(12-16)35-5/h7-15H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUDEJBADSRKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.